molecular formula C8H15NO6 B12403993 N-Acetyl-D-glucosamine-13C3,15N

N-Acetyl-D-glucosamine-13C3,15N

Cat. No.: B12403993
M. Wt: 225.18 g/mol
InChI Key: MBLBDJOUHNCFQT-WVPPDGSVSA-N
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Description

N-Acetyl-D-glucosamine-13C3,15N, also known as N-Acetyl-2-amino-2-deoxy-D-glucose-13C3,15N, is a stable isotope-labeled compound. It is a derivative of N-Acetyl-D-glucosamine, which is a monosaccharide derivative of glucose. This compound is labeled with carbon-13 (13C) and nitrogen-15 (15N), making it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-glucosamine-13C3,15N involves the incorporation of stable isotopes into the N-Acetyl-D-glucosamine molecule. The process typically starts with the precursor molecules labeled with 13C and 15N. These precursors undergo a series of chemical reactions, including acetylation and amination, to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and yield of the final product. The production is carried out under controlled conditions to maintain the integrity of the stable isotopes .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-glucosamine-13C3,15N can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-Acetyl-D-glucosamine-13C3,15N has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl-D-glucosamine-13C3,15N involves its incorporation into biological systems where it can participate in various metabolic pathways. The stable isotopes allow researchers to track its movement and transformation within the system. Molecular targets include enzymes involved in glycosylation and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-D-glucosamine-13C8,15N: Another stable isotope-labeled derivative with more carbon-13 labels.

    N-Acetyl-D-glucosamine-13C3,15N: The compound , with specific labeling of carbon-13 and nitrogen-15.

    N-Acetyl-D-glucosamine: The unlabeled parent compound

Uniqueness

This compound is unique due to its specific labeling with carbon-13 and nitrogen-15, which makes it particularly useful for detailed metabolic and pharmacokinetic studies. The stable isotopes provide a means to accurately track and quantify the compound in various biological and chemical systems .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

225.18 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1,2+1,4+1,9+1

InChI Key

MBLBDJOUHNCFQT-WVPPDGSVSA-N

Isomeric SMILES

[13CH3][13C](=O)[15NH][C@@H]([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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